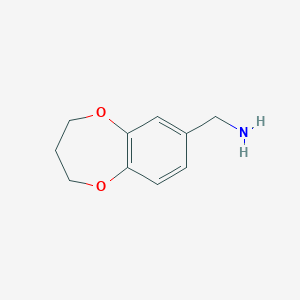

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHQABHXBPYZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CN)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383614 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23475-00-5 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde, followed by its reductive amination to yield the target primary amine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the formation of the benzodioxepin ring system via a Williamson ether synthesis, by reacting 3,4-dihydroxybenzaldehyde with 1,3-dibromopropane. The resulting aldehyde then undergoes a reductive amination reaction to furnish the desired primary amine.

An In-depth Technical Guide to the Preparation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine, a valuable building block in medicinal chemistry. The document details the necessary experimental procedures, presents key quantitative data, and visualizes the synthetic workflow and potential biological signaling pathways.

Synthetic Strategy Overview

The most direct and commonly employed synthetic route to this compound involves a two-step sequence starting from the commercially available 3,4-dihydro-2H-1,5-benzodioxepine. The synthesis can be logically divided into two key transformations:

-

Formylation of the Benzodioxepine Ring: Introduction of a formyl group (-CHO) onto the aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine to yield 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde.

-

Reductive Amination of the Aldehyde: Conversion of the synthesized aldehyde to the target primary amine, this compound.

This strategy is outlined in the workflow diagram below.

Caption: Overall synthetic workflow for the preparation of the target amine.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established organic chemistry principles and analogous transformations found in the literature.

Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde

Two primary methods are viable for the formylation of 3,4-dihydro-2H-1,5-benzodioxepine: the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.

Method A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[1][2]

Caption: Vilsmeier-Haack reaction pathway for aldehyde synthesis.

Experimental Protocol:

-

To a stirred solution of N,N-dimethylformamide (DMF) (1.5 equiv.) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.).

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv.) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method B: Ortho-lithiation and Formylation

This method involves the deprotonation of the aromatic ring at a position ortho to the ether oxygen, followed by reaction with a formylating agent like DMF.[3][4]

References

An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine, a valuable building block in medicinal chemistry and drug discovery. This document details the plausible synthetic routes, experimental methodologies, and relevant chemical data, structured to be a practical resource for laboratory work.

Introduction

This compound is a primary amine derivative of the benzodioxepine scaffold. This structural motif is of significant interest in the development of novel therapeutic agents due to its presence in a variety of biologically active compounds. The synthesis of this amine is crucial for the exploration of new chemical space in drug design and for structure-activity relationship (SAR) studies. This guide outlines the most probable synthetic pathways starting from commercially available precursors.

Synthetic Pathways

The synthesis of this compound can be approached through two primary routes, both commencing from the key intermediate, 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde.

-

Route A: Reductive Amination. This is a direct and efficient method for converting an aldehyde to a primary amine.

-

Route B: Synthesis via Nitrile Intermediate. This two-step route involves the conversion of the aldehyde to a nitrile, followed by reduction.

Below is a graphical representation of the overall synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of the Aldehyde Precursor

The common starting material for both synthetic routes is 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde. While commercially available, its synthesis from 3,4-dihydroxybenzaldehyde is a common laboratory procedure.

Diagram of Precursor Synthesis:

Caption: Synthesis of the key aldehyde intermediate.

Route A: Reductive Amination of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde

This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.

Experimental Protocol:

-

Reaction Setup: To a solution of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde (1.0 eq) in methanol (MeOH), add ammonium chloride (NH₄Cl, 5-10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of 1M hydrochloric acid (HCl). Concentrate the mixture under reduced pressure to remove the methanol. Basify the aqueous residue with 2M sodium hydroxide (NaOH) to a pH > 12.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity (%) | Yield (%) |

| Aldehyde | 178.18 | 1.0 | >95 | - |

| Ammonium Chloride | 53.49 | 5-10 | - | - |

| Sodium Cyanoborohydride | 62.84 | 1.5-2.0 | - | - |

| Product Amine | 179.22 | - | >97 | 60-80 |

Route B: Synthesis via Nitrile Intermediate

This route provides an alternative to direct reductive amination and proceeds in two distinct steps.

The aldehyde is first converted to an oxime, which is then dehydrated to the nitrile.

Experimental Protocol:

-

Oxime Formation: To a solution of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde (1.0 eq) in ethanol (EtOH), add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and sodium acetate (NaOAc, 1.5 eq). Reflux the mixture for 1-2 hours.

-

Oxime Isolation: After cooling, pour the reaction mixture into water and collect the precipitated oxime by filtration.

-

Dehydration to Nitrile: Heat the crude oxime with a dehydrating agent such as acetic anhydride (Ac₂O) or phosphorus pentoxide (P₂O₅).

-

Workup and Purification: After the reaction is complete, cool the mixture and pour it onto ice. Extract the product with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the nitrile by recrystallization or column chromatography.

The nitrile is reduced to the primary amine using a strong reducing agent.

Experimental Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the suspension to 0 °C and add a solution of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbonitrile (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

-

Workup (Fieser method): Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or EtOAc. Concentrate the filtrate to obtain the crude amine, which can be further purified by distillation or column chromatography.

Quantitative Data (Representative):

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity (%) | Yield (%) (Step 2) |

| Nitrile | 175.19 | 1.0 | >98 | - |

| Lithium Aluminum Hydride | 37.95 | 2-3 | - | - |

| Product Amine | 179.22 | - | >97 | 70-90 |

Physicochemical Data

The final product, this compound, is typically isolated and handled as its hydrochloride salt to improve stability and solubility.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | White to off-white solid |

| Solubility (HCl salt) | >50 mg/mL in water[1] |

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies. The reductive amination of the corresponding aldehyde offers a direct and efficient one-pot procedure, while the nitrile reduction pathway provides a reliable alternative. The choice of route may depend on the availability of reagents, scale of the synthesis, and desired purity of the final product. This guide provides the necessary technical details for the successful laboratory preparation of this important synthetic intermediate.

References

An In-depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine is a primary amine derivative of the benzodioxepine heterocyclic system. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by various analogues. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and general experimental protocols for the characterization of this compound. While specific biological data for this exact molecule is limited in publicly available literature, the potential for biological activity is discussed in the context of related structures.

Chemical Properties

| Property | Value | Source |

| CAS Number | 23475-00-5 | Alfa Chemistry, Santa Cruz Biotechnology[1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | Alfa Chemistry, Santa Cruz Biotechnology[1][2] |

| Molecular Weight | 179.22 g/mol | Alfa Chemistry, Santa Cruz Biotechnology[1][2] |

| Appearance | White crystalline powder | Henan Allgreen Chemical Co.,Ltd.[3] |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

| pKa | Not reported | N/A |

Synthesis

A plausible and common method for the synthesis of primary amines such as this compound is through the reductive amination of the corresponding aldehyde, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.[4][5]

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned as a two-step one-pot reaction where the aldehyde first reacts with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 97%, CasNo.39191-07-6 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 4. youtube.com [youtube.com]

- 5. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

Technical Guide: Physicochemical Properties and Synthetic Insights into 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine, alongside a proposed synthetic route and a discussion of its potential biological context based on structurally related compounds. Due to the limited availability of direct experimental data for the target compound, this guide leverages information on its close chemical analogs to provide a predictive and informative resource.

Core Physicochemical Data

Direct experimental data for this compound is scarce in publicly available literature. However, key identifiers have been established. The following table summarizes these properties and includes data for structurally related and commercially available analogs to provide a comparative physicochemical context.

| Property | This compound | 3,4-dihydro-2H-1,5-benzodioxepin-7-amine[1][2][3][4] | 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde[5][6][7] | 3,4-dihydro-2H-1,5-benzodioxepine[8] |

| CAS Number | 23475-00-5[9] | 175136-34-2[3][4] | 67869-90-3[5] | 7216-18-4[8] |

| Molecular Formula | C₁₀H₁₃NO₂[9] | C₉H₁₁NO₂[3][4] | C₁₀H₁₀O₃[5] | C₉H₁₀O₂[8] |

| Molecular Weight | 179.22 g/mol [9] | 165.19 g/mol [3][4] | 178.18 g/mol [5] | 150.17 g/mol [8] |

| Appearance | White crystalline powder (presumed) | Pale brown powder[4] | - | - |

| Melting Point | Not available | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available | Not available |

| pKa (Predicted) | Not available | 4.83 ± 0.20[2] | Not applicable | Not applicable |

| Solubility | Not available | Soluble in water[1][2] | Not available | Not available |

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthetic route to this compound is through the reductive amination of its corresponding aldehyde, 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde. This common and versatile reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), followed by its reduction to the desired primary amine.

Synthetic Workflow

References

- 1. 3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-AMINE | 175136-34-2 [chemicalbook.com]

- 2. 3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-AMINE CAS#: 175136-34-2 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine, 98% | CymitQuimica [cymitquimica.com]

- 5. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | C10H10O3 | CID 2776388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.ie [fishersci.ie]

- 8. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

In-Depth Technical Guide: Mechanism of Action of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine. Direct pharmacological data for this specific compound is not extensively available in peer-reviewed literature. Therefore, this guide synthesizes information from structurally related analogues, particularly focusing on the well-documented β-adrenergic stimulant properties of the 3,4-dihydro-2H-1,5-benzodioxepine scaffold. By examining structure-activity relationships and the pharmacology of similar compounds, a probable mechanism of action is proposed, centering on the interaction with adrenergic receptors. This document presents available data in structured tables, outlines relevant experimental protocols, and provides visualizations of the implicated signaling pathways to support further research and drug development efforts.

Introduction

This compound is a synthetic organic compound featuring a benzodioxepine heterocyclic core with a methylamine substituent on the benzene ring. While this specific molecule is commercially available as a research chemical, its detailed pharmacological profile has not been the subject of extensive investigation in publicly accessible scientific literature. However, the broader class of 3,4-dihydro-2H-1,5-benzodioxepine derivatives has been explored for various biological activities.

A seminal study by Rooney and colleagues in 1975 identified a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins as a novel class of β-adrenergic stimulants with bronchodilator activity.[1] This finding provides the most significant lead in postulating a mechanism of action for this compound. The structural similarity, particularly the presence of the aminomethyl pharmacophore attached to the benzodioxepine nucleus, suggests a potential interaction with adrenergic receptors.

This guide will therefore focus on the hypothesis that this compound acts as a β-adrenergic agonist.

Proposed Mechanism of Action: β-Adrenergic Stimulation

Based on the activity of structurally related compounds, the proposed primary mechanism of action for this compound is the stimulation of β-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger a downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP).

Signaling Pathway

The binding of an agonist, such as the proposed action of this compound, to a β-adrenergic receptor induces a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. In the context of bronchodilation, this pathway leads to the relaxation of airway smooth muscle.

Quantitative Data from Structurally Related Compounds

Direct quantitative pharmacological data for this compound is not available. The following table summarizes the biological activity of related 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins as reported by Rooney et al. (1975). This data is provided to infer the potential activity of the target compound.

| Compound Structure | R Group on Amine | Biological Activity |

| Isopropyl | β-Adrenergic Stimulant, Bronchodilator Activity | |

| tert-Butyl | β-Adrenergic Stimulant, Bronchodilator Activity | |

| Various N-alkyl and N-aralkyl | Displayed β-adrenergic stimulant activity |

Note: Specific EC50 or IC50 values were not provided in the abstract of the source publication. The activity was described qualitatively.[1]

Experimental Protocols from Analog Studies

To aid in the design of future studies on this compound, the following are generalized experimental protocols based on the methodologies typically used to characterize β-adrenergic stimulants, as suggested by the research on its analogues.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of the compound for different adrenergic receptor subtypes (e.g., β1, β2).

-

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for β-adrenergic receptors.

-

Materials:

-

Cell membranes expressing a specific β-adrenergic receptor subtype.

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-dihydroalprenolol).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vitro Functional Assay (cAMP Accumulation)

This assay measures the ability of the compound to stimulate the production of cAMP, a downstream second messenger of β-adrenergic receptor activation.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as a β-adrenergic agonist.

-

Materials:

-

Intact cells expressing the β-adrenergic receptor of interest.

-

Test compound at various concentrations.

-

A known β-adrenergic agonist as a positive control (e.g., isoproterenol).

-

A phosphodiesterase inhibitor (to prevent cAMP degradation).

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

-

Procedure:

-

Culture the cells to an appropriate density.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Stimulate the cells with varying concentrations of the test compound or the positive control.

-

Incubate for a defined period.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a suitable assay kit.

-

Plot the concentration-response curve and determine the EC50 and Emax values.

-

Structure-Activity Relationship (SAR) Insights from Analogs

The work by Rooney et al. on 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins provides some initial SAR insights:

-

Aminomethyl Group at Position 3: The presence of a substituted aminomethyl group at the 3-position of the dioxepine ring appears crucial for β-adrenergic stimulant activity.

-

Hydroxyl Group at Position 3: The reported active compounds all possess a hydroxyl group at the 3-position, vicinal to the aminomethyl group. The contribution of this hydroxyl group to the activity of this compound, which lacks this feature, is unknown.

-

Substitution on the Amine: The nature of the alkyl or aralkyl substituent on the nitrogen atom influences the potency and selectivity of the compounds.

For this compound, the aminomethyl group is located at the 7-position on the aromatic ring. The impact of this positional change on adrenergic receptor affinity and efficacy is a key question for future research.

Potential for Other Mechanisms of Action

While β-adrenergic stimulation is the most probable mechanism of action, the presence of a primary aminomethyl group on an aromatic scaffold suggests potential interactions with other biogenic amine receptors or transporters, such as:

-

Serotonin (5-HT) Receptors: Various 5-HT receptor subtypes are known to bind ligands with a similar pharmacophore.

-

Dopamine (D) Receptors: There is also a possibility of interaction with dopamine receptors.

Further screening against a panel of these receptors would be necessary to establish a complete pharmacological profile.

Conclusion and Future Directions

Future research should focus on:

-

Comprehensive Receptor Profiling: Conducting radioligand binding assays for a broad panel of adrenergic, serotonergic, and dopaminergic receptors to determine the binding affinity and selectivity of the compound.

-

Functional Characterization: Performing in vitro functional assays (e.g., cAMP accumulation, calcium mobilization) to assess the agonist or antagonist properties at the identified target receptors.

-

In Vivo Studies: Evaluating the physiological effects of the compound in relevant animal models to confirm the proposed mechanism of action and explore its therapeutic potential.

This technical guide provides a foundational framework for initiating such investigations into the mechanism of action of this compound.

References

In-depth Technical Guide: Biological Activity of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine and its structural analogs. Due to the limited publicly available data on the specific biological profile of this compound, this document extrapolates potential activities based on the well-documented pharmacology of structurally related 3,4-dihydro-2H-1,5-benzodioxepin derivatives. The primary focus is on the potential interactions with adrenergic and serotonergic receptors, which are common targets for compounds containing the benzodioxepin scaffold. This guide summarizes key quantitative data from relevant studies, provides detailed experimental protocols for assessing biological activity, and includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the potential pharmacological profile of this compound class.

Introduction

The 3,4-dihydro-2H-1,5-benzodioxepin moiety is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of ligands targeting various biological entities. While direct studies on this compound are scarce, extensive research on analogous compounds, particularly those with aminoalkyl substitutions, suggests a strong potential for activity at G-protein coupled receptors (GPCRs), most notably adrenergic and serotonin receptors.

This guide will explore the anticipated biological activities of this compound by examining the structure-activity relationships (SAR) of closely related analogs.

Potential Biological Activities and Structure-Activity Relationships

Based on the available literature for analogous compounds, this compound is hypothesized to interact with the following receptor systems:

Adrenergic Receptor Activity

A significant body of research points towards the potent β-adrenergic stimulant activity of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins. These compounds have been shown to possess notable bronchodilator effects. The structural similarity of the target compound to this class of β-adrenergic agonists suggests a high likelihood of similar activity.

Key Structural Features for β-Adrenergic Agonism:

-

3-Aminomethyl Group: The presence of an aminomethyl group at the 3-position of the dioxepin ring is a critical determinant of activity.

-

3-Hydroxy Group: A hydroxyl group at the 3-position appears to be important for potent β-adrenergic stimulation.

-

N-Substitution: The nature of the substituent on the amino group can significantly influence potency and selectivity.

Serotonergic Receptor Activity

The benzodioxepin framework is also a component of various ligands with affinity for serotonin (5-HT) receptors. While specific data for 7-substituted aminomethyl derivatives is limited, the general pharmacology of benzodioxepins suggests potential interactions with 5-HT receptor subtypes.

Quantitative Data for Structurally Related Compounds

The following table summarizes the bronchodilator activity of a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins, providing a quantitative basis for the potential activity of the target compound.

| Compound | R-Group on Amine | Bronchodilator Activity (Relative to Isoproterenol)[1] |

| 3-(Aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | H | 0.01 |

| 3-(Isopropylaminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | i-Pr | 1.0 |

| 3-(tert-Butylaminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | t-Bu | 0.5 |

| 3-(sec-Butylaminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | s-Bu | 0.3 |

| 3-(Cyclopentylaminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | Cyclopentyl | 0.1 |

Experimental Protocols

This section details the methodologies for key experiments that would be essential for characterizing the biological activity of this compound.

Radioligand Binding Assays for Adrenergic and Serotonin Receptors

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for various adrenergic (e.g., β1, β2, α1, α2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from tissues or cell lines endogenously or recombinantly expressing the receptor of interest.

-

Homogenize the cells or tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a specific radioligand for the receptor of interest (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors, [³H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of a known unlabeled ligand.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

Functional Assays: cAMP Measurement for Gs and Gi-Coupled Receptors

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For many adrenergic and serotonin receptors that couple to Gs or Gi proteins, measuring changes in intracellular cyclic AMP (cAMP) levels is a standard method.

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at Gs-coupled (e.g., β-adrenergic) and Gi-coupled (e.g., α2-adrenergic, 5-HT1A) receptors.

Methodology (using a competitive immunoassay, e.g., HTRF):

-

Cell Culture and Plating:

-

Culture cells stably or transiently expressing the receptor of interest in a suitable medium.

-

Plate the cells in a multi-well plate (e.g., 384-well) and grow to an appropriate confluency.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound.

-

For antagonist assays, pre-incubate the cells with the test compound before adding a known agonist.

-

For agonist assays, add the test compound directly to the cells.

-

Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate the cells with the compounds for a specified time at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Add the detection reagents. In a typical HTRF assay, this includes a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

-

-

Signal Measurement:

-

Incubate the plate to allow the immunoassay to reach equilibrium.

-

Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. The signal is inversely proportional to the amount of cAMP produced.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the FRET signal from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

-

Signaling Pathways for Gs and Gi-Coupled Receptors

Conclusion

While direct experimental data for this compound is currently unavailable, the analysis of structurally related compounds strongly suggests that it is a promising candidate for exhibiting biological activity, particularly as a modulator of adrenergic and possibly serotonergic receptors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for initiating a comprehensive pharmacological characterization of this compound. Further investigation is warranted to elucidate its precise receptor binding profile, functional activity, and potential therapeutic applications. The methodologies outlined herein provide a clear roadmap for such future research endeavors.

References

Spectroscopic and Synthetic Profile of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a detailed overview of the spectroscopic and synthetic aspects of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine (CAS No. 23475-00-5). Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a comprehensive, hypothetical experimental protocol for its synthesis via reductive amination of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde is detailed, along with standard characterization methodologies. This document aims to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related compounds.

Introduction

This compound is a chemical compound with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . While this compound is commercially available from several suppliers, a thorough search of scientific literature and chemical databases did not yield any published experimental spectroscopic data (NMR, IR, MS) or detailed synthetic procedures. This guide provides a predictive analysis of its spectroscopic characteristics and a robust, hypothetical protocol for its synthesis and characterization to facilitate future research endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and IR spectroscopy and mass spectrometry fragmentation patterns for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 6.8 | m | 3H | Ar-H |

| 4.15 | t, J = 5.0 Hz | 4H | O-CH ₂-CH₂-CH ₂-O |

| 3.80 | s | 2H | Ar-CH ₂-NH₂ |

| 2.15 | p, J = 5.0 Hz | 2H | O-CH₂-CH ₂-CH₂-O |

| 1.55 | br s | 2H | NH ₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145-140 | Ar-C -O |

| ~135 | Ar-C -CH₂ |

| ~125-120 | Ar-C H |

| ~70 | O-C H₂-CH₂-C H₂-O |

| ~45 | Ar-C H₂-NH₂ |

| ~30 | O-CH₂-C H₂-CH₂-O |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Data (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3280 | m, br | N-H stretch (primary amine) |

| 3050 - 3000 | w | C-H stretch (aromatic) |

| 2950 - 2850 | m | C-H stretch (aliphatic) |

| 1600, 1500 | m | C=C stretch (aromatic) |

| 1590 - 1500 | m | N-H bend (scissoring) |

| 1250 - 1200 | s | C-O stretch (aryl ether) |

| 1100 - 1050 | s | C-O stretch (aliphatic ether) |

Mass Spectrometry (MS)

Table 4: Predicted MS (Electron Ionization, EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 179 | 40 | [M]⁺ |

| 162 | 100 | [M - NH₃]⁺ |

| 131 | 30 | [M - CH₂NH₂ - O]⁺ |

| 103 | 25 | [C₇H₇O]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail a hypothetical, yet plausible, experimental approach for the synthesis and characterization of this compound.

Synthesis: Reductive Amination of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde

This protocol describes a two-step, one-pot synthesis from the commercially available aldehyde.

Materials:

-

3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

To a solution of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of methanol in dichloromethane) to afford the pure amine.

-

For salt formation, dissolve the purified amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter and dry the resulting hydrochloride salt.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H and ¹³C NMR spectra will be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

-

Chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

FT-IR spectrum will be recorded on an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

The spectrum will be recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Low-resolution mass spectrum will be obtained on a mass spectrometer using electron ionization (EI) at 70 eV.

-

High-resolution mass spectrometry (HRMS) will be performed to confirm the elemental composition.

Mandatory Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic properties of this compound. The detailed, hypothetical experimental protocols for its synthesis and characterization offer a practical starting point for researchers. The lack of published experimental data highlights an opportunity for further investigation into this and related compounds, which may hold potential in various fields of chemical and pharmaceutical research.

A Technical Guide to the Solubility of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents expected solubility based on the known behavior of structurally similar compounds, namely benzylamine and N-benzylmethylamine. Furthermore, a detailed, standard experimental protocol for determining thermodynamic solubility is provided to enable researchers to generate precise quantitative data.

Core Concepts: Predicted Solubility Profile

This compound is a solid, often a white to beige crystalline powder, at room temperature. Its molecular structure, which includes a polar amine group and a larger, relatively non-polar benzodioxepin moiety, governs its solubility in various organic solvents. The general principle of "like dissolves like" suggests that the compound will exhibit good solubility in polar organic solvents and lower solubility in non-polar hydrocarbon solvents. The primary amine group also allows for potential acid-base chemistry, which can be utilized to enhance solubility in aqueous solutions through salt formation.

Data Presentation: Qualitative Solubility in Common Organic Solvents

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is inferred from the known solubility of benzylamine and N-benzylmethylamine.

| Solvent | Chemical Formula | Polarity | Predicted Solubility |

| Methanol | CH₃OH | Polar Protic | Highly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Highly Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Soluble |

| Toluene | C₇H₈ | Non-polar | Sparingly Soluble |

| Hexane | C₆H₁₄ | Non-polar | Insoluble to Sparingly Soluble |

| Water | H₂O | Polar Protic | Moderately Soluble |

Experimental Protocols: Thermodynamic Solubility Determination

A robust and widely accepted method for determining the thermodynamic solubility of a solid compound is the shake-flask method .[1] This method establishes the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.[1]

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

A validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them on an orbital shaker or with a magnetic stir bar.[1] Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. This period can range from 24 to 72 hours, and it is advisable to determine the optimal time through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle. Centrifugation can be employed to expedite this process.[1]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility.[1]

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the pre-validated analytical quantification method.

-

Quantification: Analyze the concentration of the diluted solution using a suitable analytical technique such as HPLC-UV or GC-MS.

-

Calculation: Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL or mol/L.

Mandatory Visualization

Caption: Experimental workflow for determining thermodynamic solubility.

References

A Prospective Analysis of the Research Applications of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine represents a novel chemical entity with a paucity of direct empirical data in the scientific literature. However, its core structure, the benzodioxepine moiety, is recognized as a "privileged scaffold" in medicinal chemistry. Derivatives of the closely related 1,4-benzodioxane and other benzodioxepines have demonstrated significant biological activity across a range of therapeutic areas. This technical guide consolidates the known activities of structurally analogous compounds to forecast the most promising research applications for this compound. We present a hypothesis-driven framework for its investigation as a modulator of adrenergic receptors, a potential anticancer agent, and a novel psychoactive compound. This document provides proposed experimental workflows, hypothetical quantitative data, and detailed protocols to guide future research into this promising, yet unexplored, chemical space.

Introduction: The Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine ring system is a seven-membered heterocyclic motif that imparts specific conformational properties to the molecules in which it is found. While direct research on this compound (hereafter referred to as Compound X) is not currently available, extensive research on analogous structures, particularly 1,4-benzodioxane derivatives, provides a strong foundation for predicting its potential biological activities. These related compounds have been successfully developed as ligands for various G-protein coupled receptors (GPCRs), including adrenergic, serotonergic, and dopaminergic receptors. Furthermore, some have exhibited unexpected therapeutic potential in oncology. This guide will explore these potential applications by drawing parallels from existing structure-activity relationship (SAR) studies.

Potential Therapeutic Target: Adrenergic Receptors

A significant body of research has identified 1,4-benzodioxane derivatives as potent antagonists of α-adrenergic receptors. The pharmacophore for α1-adrenoceptor antagonists often includes a basic amine function and an aromatic ring system, features present in Compound X.

Hypothetical Binding Affinities

Based on the affinities of known benzodioxane-based α1-antagonists, we can project potential binding affinities for Compound X. These hypothetical values are presented for the purpose of illustrating a potential research direction.

| Receptor Subtype | Hypothetical Kᵢ (nM) | Reference Compound(s) |

| α₁ₐ-Adrenergic | 15 | Prazosin, Doxazosin |

| α₁ᵦ-Adrenergic | 35 | Prazosin, Doxazosin |

| α₁ₔ-Adrenergic | 25 | BMY-7378 |

| 5-HT₁ₐ | > 500 | BMY-7378 |

| Dopamine D₂ | > 1000 | Haloperidol |

Proposed Signaling Pathway: α₁-Adrenergic Antagonism

As a potential α₁-adrenergic antagonist, Compound X would be expected to inhibit the canonical Gq-coupled signaling pathway. This pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of Compound X for α₁-adrenergic receptors.

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human α₁ₐ, α₁ᵦ, or α₁ₔ adrenergic receptor subtype.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin) at its approximate Kₔ value.

-

Varying concentrations of Compound X (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Cell membrane preparation (20-50 µg of protein).

-

For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., 10 µM Phentolamine).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of Compound X. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Potential Application in Oncology

Several quinazoline-based α₁-adrenoceptor antagonists, such as Doxazosin and Prazosin, have demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines, including prostate and renal cancer.[1][2][3][4] This activity is often independent of their α₁-receptor blockade, suggesting off-target effects that could be therapeutically valuable.[1][3]

Hypothetical Anticancer Activity

The potential efficacy of Compound X against cancer cell lines can be hypothesized based on data from related compounds.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) | Reference Compound(s) |

| PC-3 | Prostate Cancer | 8.5 | Doxazosin, Prazosin |

| LNCaP | Prostate Cancer | 5.0 | Doxazosin, Prazosin |

| A498 | Kidney Cancer | 12.0 | Doxazosin |

Proposed Anticancer Signaling Pathway

The anticancer effects of α₁-antagonists are multifactorial. One proposed mechanism involves the activation of TGF-β signaling and the induction of caspase-mediated apoptosis.[2]

Potential as a Novel Psychoactive Agent

The benzodioxepine and benzodioxane scaffolds are present in ligands for various CNS targets. Derivatives have been developed as dopamine D4 receptor ligands and show structural similarities to benzodiazepines, which are positive allosteric modulators of the GABAₐ receptor.[5][6] This suggests that Compound X could be a candidate for development as a novel psychoactive therapeutic.

Proposed Experimental Workflow for CNS Compound Screening

A tiered approach is necessary to characterize the psychoactive potential of a novel compound. This workflow outlines a logical progression from in vitro screening to preliminary in vivo assessment.

Experimental Protocol: Cell Viability (MTT) Assay for Anticancer Screening

-

Cell Culture: Plate cancer cells (e.g., PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Compound X (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the log concentration of Compound X to determine the IC₅₀ value.

Synthesis Routes

While a specific synthesis for this compound has not been published, plausible synthetic routes can be proposed based on established methods for analogous structures. A likely approach would involve the formation of the benzodioxepine ring followed by functionalization at the 7-position. For example, starting from a commercially available substituted catechol and a suitable three-carbon dielectrophile, followed by nitration or formylation at the 7-position, and subsequent reduction to the desired aminomethyl group.

Conclusion and Future Directions

This compound is an unexplored molecule with significant potential for drug discovery. Based on robust data from structurally related compounds, the most promising avenues for investigation are its effects on adrenergic receptors, its potential as an anticancer agent, and its activity within the central nervous system. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound. Future research should focus on synthesizing the compound, performing the proposed in vitro screening assays to identify primary biological targets, and subsequently exploring its efficacy in relevant in vivo models. The elucidation of its structure-activity relationships will be crucial for optimizing its potency and selectivity for any identified targets.

References

- 1. The Role of α1-Adrenoceptor Antagonists in the Treatment of Prostate and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing of α1-Adrenoceptor Antagonists: Impact in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha1-adrenoceptor antagonists: Significance and symbolism [wisdomlib.org]

- 4. Impact of α-adrenoceptor antagonists on prostate cancer development, progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential utility of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine as a research compound. Due to a lack of direct experimental data on this specific molecule, the following information is extrapolated from studies on structurally similar compounds and general pharmacological principles. The primary hypothesized application is in the investigation of the adrenergic system.

Introduction

This compound is a heterocyclic amine containing the benzodioxepin scaffold. While this specific compound is not extensively characterized in publicly available literature, structurally related molecules have been investigated for their pharmacological activity. Notably, a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins have been identified as potent β-adrenergic stimulants.[1] This suggests that this compound may serve as a valuable tool for researchers exploring the structure-activity relationships of adrenergic receptor ligands and for the development of novel modulators of the adrenergic system.

Potential Applications

-

Lead Compound for Adrenergic Receptor Ligand Discovery: Based on the activity of analogous compounds, this compound can be utilized as a starting point for the synthesis of novel β-adrenergic agonists or antagonists.

-

Tool for Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound with its hydroxylated and other substituted analogs, researchers can elucidate the structural requirements for potent and selective interaction with adrenergic receptors.

-

Probe for Investigating Adrenergic Signaling Pathways: If found to be active, this compound could be used to study the downstream signaling events following adrenergic receptor activation in various cell types and tissues.

Quantitative Data on Structurally Related Compounds

The following table summarizes the β-adrenergic stimulant activity of a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins, as reported by Rooney et al. (1975).[1] This data provides a basis for hypothesizing the potential activity of this compound. The activity is expressed relative to isoproterenol, a well-known β-adrenergic agonist.

| Compound (Substituent on Amino Group) | Relative Molar Potency (Isoproterenol = 1) |

| Isopropyl | 0.01 |

| tert-Butyl | 0.1 |

| 4-Methoxy-α-methylphenethyl | 0.001 |

Data extracted from Rooney et al., Can. J. Chem. 53, 2279 (1975).[1]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the potential adrenergic activity of this compound.

Protocol 1: In Vitro Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol determines the binding affinity of the test compound to β-adrenergic receptors.

Materials:

-

Membrane preparations from cells expressing human β1- and β2-adrenergic receptors.

-

[³H]-Dihydroalprenolol (DHA) as the radioligand.

-

Test compound (this compound).

-

Isoproterenol (as a reference compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound and isoproterenol in the binding buffer.

-

In a 96-well plate, add 50 µL of the binding buffer, 25 µL of the radioligand ([³H]-DHA, final concentration ~1 nM), and 25 µL of the test compound or reference compound.

-

Initiate the binding reaction by adding 100 µL of the receptor membrane preparation (20-40 µg of protein).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

Calculate the specific binding and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay for β-Adrenergic Agonist Activity (cAMP Accumulation)

This protocol measures the ability of the test compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.

Materials:

-

Cells expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

Test compound (this compound).

-

Isoproterenol (as a positive control).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Plate the cells in a 96-well plate and grow to 80-90% confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

-

Add serial dilutions of the test compound or isoproterenol to the wells.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen assay kit.

-

Construct a dose-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for screening the compound.

Caption: Hypothesized β-adrenergic receptor signaling pathway.

Caption: General workflow for screening adrenergic activity.

References

Application Notes and Protocols for the Derivatization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine for Bioassays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine is a versatile chemical scaffold with potential for derivatization to explore a range of biological activities. The primary amine functionality serves as a key handle for the introduction of diverse chemical moieties, enabling the generation of compound libraries for screening in various bioassays. These application notes provide detailed protocols for the derivatization of this primary amine and subsequent evaluation of the resulting compounds in antibacterial and neurological bioassays. The protocols are based on established methodologies and data from closely related benzodioxepine derivatives, offering a strategic guide for lead discovery and optimization.

Derivatization Strategy: Amide Synthesis

A common and effective method for derivatizing primary amines is through amide bond formation. This reaction is generally robust and allows for the introduction of a wide array of substituents via coupling with various carboxylic acids.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol describes the synthesis of amide derivatives of this compound using a standard carbodiimide coupling method.

Materials:

-

This compound

-

Substituted carboxylic acid (R-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) or N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DCM, add EDC (1.5 equivalents) and NHS (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous DCM.

-

Add the amine solution dropwise to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

-

Characterize the final product by NMR and Mass Spectrometry.

Application 1: Antibacterial Bioassays

Derivatives of the benzodioxepine scaffold have shown promising antibacterial properties. The following protocols outline the screening of novel derivatives for their efficacy against common bacterial pathogens.

Data Presentation: Antibacterial Activity of Benzodioxepine Amide Derivatives

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a series of amide derivatives against Staphylococcus aureus. This data is presented for illustrative purposes to guide data organization.

| Compound ID | R-Group on Amide | MIC (µg/mL) against S. aureus |

| BDX-Am-01 | Phenyl | 64 |

| BDX-Am-02 | 4-Chlorophenyl | 32 |

| BDX-Am-03 | 4-Methoxyphenyl | 128 |

| BDX-Am-04 | Biphenyl-4-yl | 16 |

| BDX-Am-05 | Naphthyl | 32 |

| Ciprofloxacin | (Reference) | 1 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the determination of the MIC of synthesized compounds against a bacterial strain, such as Staphylococcus aureus, using the broth microdilution method in a 96-well plate format.[1][2][3]

Materials:

-

Synthesized benzodioxepine derivatives

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Positive control (e.g., Ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, inoculate a single colony of S. aureus into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

-

In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compounds.

-

Include a positive control (bacteria with a known antibiotic like ciprofloxacin), a negative control (bacteria with DMSO vehicle), and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

Application 2: Neurological Bioassays

The benzodioxepine core is present in several centrally active compounds. The following protocols provide a framework for evaluating the neuroprotective and receptor-modulating potential of new derivatives.

Data Presentation: Neuroprotective and P2X4 Receptor Antagonist Activity

The following tables present hypothetical data for selected derivatives in a neuroprotection assay and a P2X4 receptor antagonist assay. This data is for illustrative purposes.

Table 2: Neuroprotective Activity against H₂O₂-induced Oxidative Stress in SH-SY5Y Cells

| Compound ID | Concentration (µM) | % Cell Viability (relative to H₂O₂ control) |

| BDX-Am-02 | 1 | 65% |

| 10 | 85% | |

| BDX-Am-04 | 1 | 72% |

| 10 | 95% | |

| Quercetin | 10 | 98% |

Table 3: P2X4 Receptor Antagonist Activity

| Compound ID | IC₅₀ (µM) |

| BDX-Am-02 | 8.5 |

| BDX-Am-04 | 2.1 |

| 5-BDBD (Reference) | 0.5 |

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a method to assess the neuroprotective effects of compounds against hydrogen peroxide (H₂O₂)-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).[4][5]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Plating:

-

Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds for 1-2 hours prior to inducing oxidative stress. Include a vehicle control (DMSO).

-

-

Induction of Oxidative Stress:

-

Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours. Include an untreated control group (cells with media only).

-

-

Cell Viability Assessment (MTT Assay):

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Experimental Protocol: P2X4 Receptor Antagonist Activity Assay

This protocol outlines a calcium influx assay to determine the inhibitory activity of compounds on the P2X4 receptor, an ATP-gated ion channel implicated in neuroinflammation and pain.[6][7][8]

Materials:

-

HEK293 cells stably expressing the human P2X4 receptor

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

ATP (Adenosine 5'-triphosphate)

-

Known P2X4 antagonist (e.g., 5-BDBD) for positive control

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Plating and Dye Loading:

-

Seed HEK293-hP2X4 cells into 96-well plates and grow to confluence.

-

Load the cells with Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in assay buffer for 1 hour at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Add varying concentrations of the test compounds to the wells and incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Influx:

-

Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Add an EC₈₀ concentration of ATP to stimulate the P2X4 receptors and measure the change in fluorescence (excitation ~485 nm, emission ~520 nm) over time.

-

-